Dimethyl 2,6-dimethyl-4-{4-[(2-thienylcarbonyl)oxy]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
Dimethyl 2,6-dimethyl-4-{4-[(2-thienylcarbonyl)oxy]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with significant applications in various fields It is known for its unique structure, which includes a pyridine ring substituted with dimethyl groups and a thienylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,6-dimethyl-4-{4-[(2-thienylcarbonyl)oxy]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction being carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,6-dimethyl-4-{4-[(2-thienylcarbonyl)oxy]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form dihydropyridine derivatives.
Substitution: The thienylcarbonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which have applications in medicinal chemistry .
Scientific Research Applications
Dimethyl 2,6-dimethyl-4-{4-[(2-thienylcarbonyl)oxy]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of cardiovascular diseases.
Industry: Utilized in the production of specialty chemicals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of Dimethyl 2,6-dimethyl-4-{4-[(2-thienylcarbonyl)oxy]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s structure allows it to fit into the active sites of these targets, blocking their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Similar in structure but with ethyl groups instead of methyl groups.
Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)-3,5-pyridinedicarboxylate: Contains a nitrosophenyl group instead of a thienylcarbonyl group
Uniqueness
Dimethyl 2,6-dimethyl-4-{4-[(2-thienylcarbonyl)oxy]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its thienylcarbonyl group contributes to its unique reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C22H21NO6S |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
dimethyl 2,6-dimethyl-4-[4-(thiophene-2-carbonyloxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C22H21NO6S/c1-12-17(21(25)27-3)19(18(13(2)23-12)22(26)28-4)14-7-9-15(10-8-14)29-20(24)16-6-5-11-30-16/h5-11,19,23H,1-4H3 |
InChI Key |
XHNFPZVCDSPOCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)OC(=O)C3=CC=CS3)C(=O)OC |
Origin of Product |
United States |
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